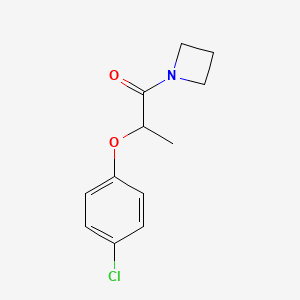
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a synthetic compound that belongs to the class of propanones and contains a chlorophenoxy group and an azetidine ring.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In pharmacology, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a tool compound to study the mechanism of action and pharmacokinetics of mGluR4 agonists. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
Mécanisme D'action
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one acts as a selective agonist for mGluR4, which is a G protein-coupled receptor (GPCR) that is expressed in various regions of the brain such as the striatum, cerebellum, and cortex. Activation of mGluR4 by 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In vitro, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In vivo, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has also been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has several advantages for lab experiments such as its high potency and selectivity for mGluR4, its stability in aqueous solutions, and its ability to cross the blood-brain barrier. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one also has some limitations such as its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one. One direction is the development of new analogs with improved potency and selectivity for mGluR4. Another direction is the investigation of the therapeutic potential of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Additionally, the elucidation of the molecular mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs will provide insights into the regulation of neurotransmitter release and the modulation of intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one involves the reaction of 4-chlorophenol with 2-bromo-1-(azetidin-1-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one as a white solid with a melting point of 94-96 °C. The purity of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVPAAUYPLUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

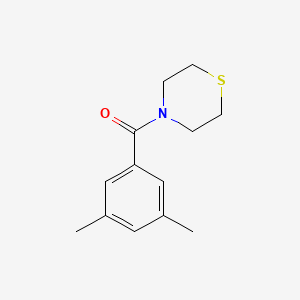


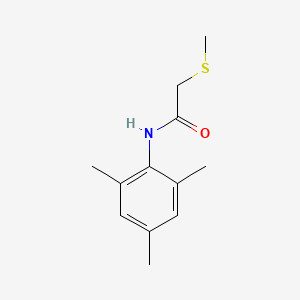
![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)

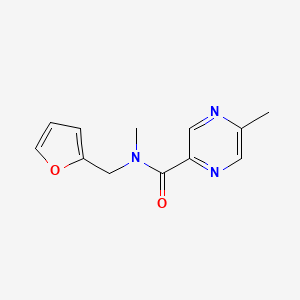
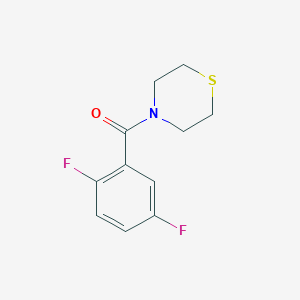
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
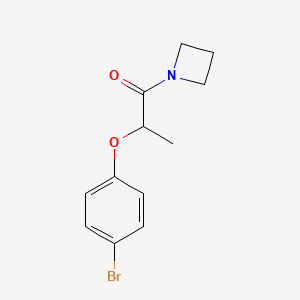
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)

